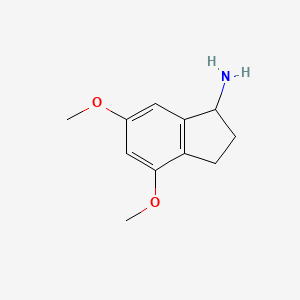
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amine group at position 1 on the indane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. This reaction is performed on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which serves as the starting material. Various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, are used under Michael addition reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and specific reaction conditions to ensure the stability and purity of the final product. The reaction progress and stability of the synthesized derivatives are monitored using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like piperidine and imidazole. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael addition reaction with piperidine results in the formation of a stable compound that can be purified through column chromatography .
Scientific Research Applications
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholine esterase inhibitor, which increases the levels of acetylcholine in the brain and helps in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound is used as a starting material for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine.
1H-Inden-1-amine, 2,3-dihydro-: This compound shares a similar indane structure but lacks the methoxy groups.
Donepezil: This compound is an acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its stability and reactivity in various chemical reactions .
Properties
CAS No. |
907973-37-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3 |
InChI Key |
BMMIJBKOOXDOQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2N)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















